molecular formula C23H18BrN3O3 B2481646 2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide CAS No. 898433-92-6

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2481646
CAS RN: 898433-92-6
M. Wt: 464.319
InChI Key: DHZIXMZXAHQHHO-UHFFFAOYSA-N
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Description

The chemical compound "2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide" is part of a class of compounds known for their significant biological activities. Such compounds are often synthesized for their potential applications in medicinal chemistry, particularly due to their structural complexity and pharmacological potentials.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, indolizine derivatives have been synthesized through reactions involving key starting materials such as cyanoacrylamides and hydrazine hydrate, leading to a variety of substituted products with potential biological activities (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of indolizine derivatives and related compounds is characterized by X-ray crystallography, which provides detailed insights into their three-dimensional configurations. This analytical method has been essential in determining the conformation and stereochemistry of synthesized molecules, contributing to the understanding of their biological activities (Lu et al., 2021).

Chemical Reactions and Properties

Indolizine compounds undergo various chemical reactions that modify their structure and enhance their biological activities. For instance, reactions leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives from amino-pyrazoles have been reported, showcasing the chemical versatility of the indolizine scaffold (Hassan, Hafez, & Osman, 2014).

Physical Properties Analysis

The physical properties of indolizine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are critical for their formulation and application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependent behavior, play a crucial role in the biological activity of indolizine derivatives. For example, the introduction of substituents on the indolizine nucleus can dramatically alter its photophysical properties, as observed in compounds exhibiting blue-shifted photoluminescence upon protonation (Outlaw et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds involve complex chemical reactions and analytical techniques to elucidate their structure and properties. For example, the synthesis of new derivatives of indolizine and their structural elucidation through spectral data and elemental analysis have been reported. These compounds are explored for various biological activities and potential applications in medicinal chemistry (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Activity

  • Some newly synthesized indolizine derivatives exhibit significant in vitro activities, such as cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents. The relationship between their chemical structure and biological activity is a key area of investigation, helping to identify novel drug candidates (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).

Antimicrobial and Anticancer Evaluation

  • Research into the antimicrobial and anticancer properties of indolizine derivatives reveals the potential of these compounds in the development of new treatments for infectious diseases and cancer. Synthesis of novel compounds and their subsequent evaluation for antimicrobial and anticancer activities highlight the importance of chemical modifications to enhance therapeutic efficacy (Nada M. Abunada, H. Hassaneen, N. Kandile, Omar A. Miqdad, 2008).

Advanced Materials and Photoluminescence

  • Indolizine derivatives have been studied for their unique photoluminescent properties, which could be utilized in the development of new materials for optical and electronic applications. The understanding of their pH-dependent optical properties opens up new avenues for research in materials science (V. Outlaw, Jiawang Zhou, A. Bragg, C. Townsend, 2016).

properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIXMZXAHQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

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